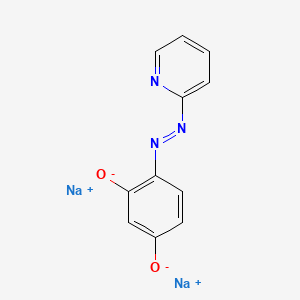

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt

Vue d'ensemble

Description

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt is a chemical compound known for its vibrant orange color and its use as a reagent in various chemical analyses. It is commonly used in laboratories for its ability to form complexes with metal ions, making it useful in spectrophotometric determinations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt typically involves the diazotization of 2-aminopyridine followed by coupling with 1,3-benzenediol. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an alkaline medium to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to ensure high yield and purity. The process may also include steps for the purification and crystallization of the final product to obtain the disodium salt form.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form the corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Applications in Analytical Chemistry

-

Metal Ion Detection :

- The compound is widely used as a reagent for the photometric determination of transition metals such as cobalt (Co), nickel (Ni), and iron (Fe). It forms colored complexes with these metals, allowing for quantification through spectrophotometric methods .

- It serves as an effective indicator in titrations involving metal ions, enhancing the sensitivity of detection methods. For example, it can be combined with EDTA to determine the concentrations of aluminum (Al), calcium (Ca), and copper (Cu) ions in various samples .

- Environmental Monitoring :

Applications in Cosmetics

- Hair Dyes and Lotions :

- In Australia, 1,3-benzenediol is utilized in hair dye formulations due to its properties as a colorant and its ability to provide long-lasting effects. Regulatory bodies have set concentration limits to mitigate potential skin sensitization risks associated with its use .

- The compound is included in hair lotions and shampoos at lower concentrations to enhance color retention and improve product efficacy while adhering to safety regulations .

Therapeutic Potential

- Skin Sensitization Studies :

- Research indicates that 1,3-benzenediol can act as a moderate skin sensitizer. Patch tests have shown allergic reactions in a small percentage of individuals exposed to the compound, highlighting the need for careful formulation in cosmetic products .

- Understanding the sensitization potential is crucial for developing safer cosmetic products that minimize adverse reactions.

Case Study 1: Metal Ion Detection Using 4-(2-Pyridinylazo)resorcinol

A study conducted on the use of 4-(2-pyridinylazo)resorcinol for detecting copper ions demonstrated its effectiveness in forming a complex that exhibited distinct color changes at varying concentrations of copper. This property was exploited to create a sensitive assay for environmental samples contaminated with heavy metals.

Case Study 2: Cosmetic Safety Evaluation

In a safety evaluation involving patch testing among hairdressers exposed to hair dye products containing 1,3-benzenediol, a small percentage reported skin irritation. This case underscores the importance of monitoring occupational exposure and implementing safety measures when using products containing this compound.

Mécanisme D'action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group (-N=N-) and the hydroxyl groups on the benzene ring facilitate the coordination with metal ions, leading to changes in the compound’s spectrophotometric properties. This makes it useful for detecting and quantifying metal ions in various samples.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3-Benzenediol, 4-(2-thiazolylazo)-, disodium salt

- 1,3-Benzenediol, 4-(2-benzothiazolylazo)-, disodium salt

- 1,3-Benzenediol, 4-(2-pyridylazo)-, monosodium salt

Uniqueness

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt is unique due to its specific azo group and pyridine ring, which confer distinct spectrophotometric properties and metal ion binding capabilities. Compared to similar compounds, it offers a different range of wavelengths for absorption and a unique set of metal ion affinities, making it particularly useful in certain analytical applications.

Activité Biologique

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt, commonly known as 4-(2-Pyridylazo)resorcinol disodium salt (CAS Number: 52722-53-9), is a compound belonging to the class of azo dyes. It has garnered attention in various fields due to its biological activities, particularly in biochemical assays and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from case studies.

- Chemical Formula : C11H9N3O2.2Na

- Molecular Weight : 248.23 g/mol

- Appearance : Solid, typically colorless or light yellow .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity :

- Colorimetric Assays :

- Potential Toxicity :

Table 1: Summary of Biological Activities

Case Study: Metal Ion Detection

In a study assessing the efficacy of 4-(2-Pyridylazo)resorcinol as a colorimetric reagent for metal ion detection, the compound was tested against various metal ions including copper and lead. The results demonstrated high sensitivity and specificity, making it a valuable tool in environmental chemistry for monitoring heavy metal contamination.

Case Study: Antioxidant Properties

Research investigating the antioxidant capacity of azo compounds revealed that 4-(2-Pyridylazo)resorcinol exhibited significant free radical scavenging activity. This property suggests potential applications in food preservation and health supplements aimed at reducing oxidative stress.

Safety and Regulatory Considerations

Given its irritant properties, regulatory bodies have classified 4-(2-Pyridylazo)resorcinol disodium salt under hazardous agents. Safety data sheets recommend caution during handling to prevent skin and respiratory exposure .

Propriétés

IUPAC Name |

disodium;4-(pyridin-2-yldiazenyl)benzene-1,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2.2Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;;/h1-7,15-16H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPXLPIVACDMSI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3Na2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1141-59-9 (Parent) | |

| Record name | 4-(2-Pyridylazo)resorcinol disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052722539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9068794 | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-(2-Pyridylazo)resorcinol disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52722-53-9 | |

| Record name | 4-(2-Pyridylazo)resorcinol disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052722539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-pyridylazo)-1,3-bis(sodiooxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.